(8-Bromo-1,6-naphthyridin-2-yl)methanol
Description
Contextualization of Naphthyridine Heterocycles in Organic Chemistry
Naphthyridines, also known as pyridopyridines, are a class of bicyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like framework. google.comnih.govresearchgate.net There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the fused pyridine (B92270) rings. google.comresearchgate.net These heterocycles are of immense interest in organic chemistry due to their unique electronic properties and their ability to act as scaffolds in the design of complex molecules. google.com The presence of the nitrogen atoms imparts specific reactivity patterns and allows for a variety of chemical transformations, making them versatile building blocks in organic synthesis.
Significance of 1,6-Naphthyridine (B1220473) Substructures in Chemical Research
Among the six isomers, the 1,6-naphthyridine scaffold has garnered considerable attention in chemical research. google.com This particular arrangement of nitrogen atoms creates a unique distribution of electron density within the ring system, influencing its reactivity and its potential to interact with biological targets. The 1,6-naphthyridine motif is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors with high affinity. google.com Consequently, derivatives of 1,6-naphthyridine are extensively investigated for the development of new therapeutic agents. google.comnih.gov
Overview of Halogenated and Hydroxymethyl Heteroaromatic Systems
The functionalization of heteroaromatic systems with halogens and hydroxymethyl groups is a common strategy in organic synthesis to create versatile intermediates. Halogen atoms, such as the bromine in (8-Bromo-1,6-naphthyridin-2-yl)methanol, are particularly useful as they can be readily introduced and subsequently serve as a handle for a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
The hydroxymethyl group (-CH₂OH) provides a site for further chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, thereby expanding the synthetic utility of the parent molecule. The presence of both a halogen and a hydroxymethyl group on a heteroaromatic core, as seen in the title compound, offers orthogonal reactivity, allowing for selective transformations at either position.
Structural Features of this compound Relevant to Chemical Investigations
The specific structure of this compound dictates its chemical behavior and potential applications. The bromine atom at the 8-position is expected to be susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents.
The hydroxymethyl group at the 2-position provides a primary alcohol functionality. This group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation, providing another avenue for derivatization. The relative positioning of these two functional groups on the 1,6-naphthyridine scaffold allows for the systematic exploration of the chemical space around this heterocyclic core, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its logical precursor, 8-Bromo-1,6-naphthyridin-2(1H)-one, is commercially available. vibrantpharma.com This suggests that the title compound can be readily prepared through the reduction of the lactam functionality of this precursor. The availability of this starting material, combined with the versatile reactivity of the bromo and hydroxymethyl groups, underscores the potential of this compound as a key building block in the synthesis of more complex and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
(8-bromo-1,6-naphthyridin-2-yl)methanol |
InChI |
InChI=1S/C9H7BrN2O/c10-8-4-11-3-6-1-2-7(5-13)12-9(6)8/h1-4,13H,5H2 |
InChI Key |
BLOZPOYOSOFHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)CO |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 8 Bromo 1,6 Naphthyridin 2 Yl Methanol
Reactivity at the Bromine Center
The bromine atom at the 8-position of the 1,6-naphthyridine (B1220473) core is the primary site of reactivity for functionalization. Its susceptibility to both nucleophilic displacement and metal-catalyzed cross-coupling reactions makes it an invaluable precursor for the synthesis of a diverse range of substituted naphthyridine compounds. The electron-deficient nature of the naphthyridine ring system enhances the reactivity of the C-Br bond, facilitating its cleavage under various reaction conditions.
Nucleophilic Substitution Reactions of Bromo-Naphthyridines
Nucleophilic substitution reactions on aryl halides are a fundamental class of transformations in organic chemistry. libretexts.org In the context of bromo-naphthyridines, the presence of two electron-withdrawing nitrogen atoms in the bicyclic system makes the carbon atom attached to the bromine susceptible to nucleophilic attack. This is analogous to the reactivity patterns observed in other nitrogen-containing heterocycles like quinolines. nih.gov
The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A strong nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion, a good leaving group, results in the formation of the substituted product. The stability of the Meisenheimer complex, which is enhanced by the electron-withdrawing naphthyridine core, is a key factor driving the reaction forward. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates.
Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-1,6-naphthyridine (B99855) Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful and widely used set of tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. nih.govlibretexts.org These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials. For 8-bromo-1,6-naphthyridine derivatives, these methods allow for the introduction of a wide array of substituents at the 8-position with high efficiency and selectivity.
The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com First, a palladium(0) catalyst oxidatively inserts into the carbon-bromine bond of the naphthyridine. This is followed by transmetalation, where a group from an organometallic coupling partner is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the active palladium(0) catalyst. youtube.com
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govresearchgate.net It is one of the most versatile methods for forming C-C bonds, valued for its mild reaction conditions and the commercial availability and stability of boronic acids. nih.gov
In the context of 8-bromo-1,6-naphthyridine derivatives, the Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, alkenyl, and alkyl groups. nih.gov Studies on related bromo-heterocycles have demonstrated that the reaction proceeds efficiently, often using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base such as K₃PO₄ or Na₂CO₃. nih.govmdpi.com The choice of solvent, base, and catalyst system can be optimized to achieve high yields. mdpi.com For instance, chemo-selective Suzuki-Miyaura reactions have been used to synthesize highly substituted nih.govwikipedia.org-naphthyridines, highlighting the reaction's utility in building molecular complexity. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table presents generalized conditions based on studies of various bromo-heterocyclic compounds.
| Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Aryl/heteroaryl boronic acids | mdpi.com |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Arylboronic acids | researchgate.net |
| CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | Alkyl/Aryl/Alkenyl boronic esters | nih.gov |
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction is highly valued for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orglibretexts.org
For 8-bromo-1,6-naphthyridine derivatives, the Sonogashira coupling provides a direct route to 8-alkynyl-1,6-naphthyridines. These products can serve as versatile intermediates for further transformations. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. While the classic conditions involve a Pd/Cu system, copper-free Sonogashira protocols have also been developed. nih.gov The reactivity of the aryl halide typically follows the order I > Br > Cl. wikipedia.org
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Halides This table presents generalized conditions based on studies of various aryl halide compounds.
| Catalyst | Co-catalyst | Base | Solvent | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Triethylamine (B128534) (TEA) | THF or DMF | Terminal Alkynes | wikipedia.orglibretexts.org |
| PdCl₂(PPh₃)₂ | CuI | Diethylamine (DEA) | DEA | Terminal Alkynes | wikipedia.org |
| Pd(OAc)₂ | - (Copper-free) | TBAA | NMP | Terminal Alkynes | wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from the reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for preparing aryl amines, which are prevalent in pharmaceutical compounds. researchgate.net The transformation has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org
This strategy can be applied to 8-bromo-1,6-naphthyridine derivatives to introduce primary or secondary amines at the 8-position. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (such as those developed by Buchwald), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). researchgate.netresearchgate.net The development of successive generations of catalyst systems has expanded the scope to include a wide variety of amines and aryl halides, including heterocyclic substrates. wikipedia.orgacs.org
Table 3: Common Conditions for Buchwald-Hartwig Amination of Aryl Halides This table presents generalized conditions based on studies of various aryl halide compounds.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Primary/Secondary Amines | wikipedia.org |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | Aromatic/Heterocyclic Amines | researchgate.net |
| (IPr)Pd(acac)Cl | - (NHC Precatalyst) | NaOtBu | Dioxane | Primary/Secondary Amines | organic-chemistry.org |
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the arylation or vinylation of alkenes, typically yielding the trans-substituted product with high selectivity. organic-chemistry.org
Applying the Heck reaction to 8-bromo-1,6-naphthyridine derivatives allows for the introduction of a substituted vinyl group at the 8-position. For example, coupling with an acrylate (B77674) ester would yield a (1,6-naphthyridin-8-yl)acrylate derivative. The reaction is typically carried out at elevated temperatures using a palladium catalyst, often with a phosphine ligand, and a base like triethylamine to neutralize the hydrogen halide formed during the reaction. Phosphine-free catalyst systems and reactions in aqueous media have also been developed to improve the sustainability of the process. organic-chemistry.org
Other Transition Metal-Catalyzed Transformations
Beyond the Negishi coupling, the bromo-naphthyridine core of (8-Bromo-1,6-naphthyridin-2-yl)methanol is amenable to a variety of other palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide access to a wide range of derivatives with diverse functionalities.
Suzuki Coupling: This reaction pairs the bromo-naphthyridine with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond. It is known for its mild reaction conditions and tolerance of various functional groups.
Sonogashira Coupling: This methodology enables the formation of a C-C bond between the bromo-naphthyridine and a terminal alkyne, yielding an alkynyl-substituted naphthyridine. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the bromo-naphthyridine with a primary or secondary amine. This is a crucial transformation for the synthesis of many biologically active compounds.
Table 2: Overview of Other Transition Metal-Catalyzed Reactions on Bromo-Azaheterocycles
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Toluene/Water, Dioxane | Biaryl, Styrenyl |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Alkynyl |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Arylamine |
This table provides a general overview, as specific experimental data for this compound is limited.
Reactivity of the Methanol (B129727) Moiety
The hydroxymethyl group at the C2 position offers a second site for chemical modification, allowing for transformations such as oxidation, reduction, esterification, and etherification.
Oxidation Reactions of the Hydroxymethyl Group
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product. Milder oxidizing agents, such as manganese dioxide (MnO₂), are typically used to stop the oxidation at the aldehyde stage, yielding 8-Bromo-1,6-naphthyridine-2-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, will typically lead to the formation of 8-Bromo-1,6-naphthyridine-2-carboxylic acid.
Table 3: Oxidation of this compound
| Oxidizing Agent | Product | Solvent | Temperature (°C) | Reference |
| MnO₂ | 8-Bromo-1,6-naphthyridine-2-carbaldehyde | Dichloromethane, Chloroform | Room Temp to Reflux | General Knowledge |
| KMnO₄ | 8-Bromo-1,6-naphthyridine-2-carboxylic acid | Acetone/Water | 0 to Room Temp | General Knowledge |
| PCC | 8-Bromo-1,6-naphthyridine-2-carbaldehyde | Dichloromethane | Room Temp | General Knowledge |
This table outlines common conditions for the oxidation of benzylic-type alcohols.
Reduction Reactions of the Methanol Functional Group
While less common, the hydroxymethyl group can be reduced to a methyl group. This deoxygenation is typically achieved under harsher conditions, for example, through conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (e.g., sodium hydride) to form an ether.
Table 4: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Base | Solvent | Product |
| Esterification | Acetic Anhydride (B1165640) | Pyridine (B92270) | Dichloromethane | (8-Bromo-1,6-naphthyridin-2-yl)methyl acetate |
| Etherification | Methyl Iodide | Sodium Hydride | THF, DMF | 8-Bromo-2-(methoxymethyl)-1,6-naphthyridine |
This table illustrates general procedures for these transformations.
Dehydration and Related Eliminations
The dehydration of the primary alcohol in this compound to form a vinyl-naphthyridine is not a facile reaction due to the instability of the resulting exocyclic double bond. Under strongly acidic conditions and high temperatures, complex rearrangements or polymerization may occur rather than simple dehydration. nih.govchemguide.co.ukaakash.ac.inlibretexts.orgsavemyexams.com
Electrophilic and Nucleophilic Reactions of the Naphthyridine Ring System
The reactivity of the this compound core is dictated by the electronic properties of the 1,6-naphthyridine ring system. This bicyclic heterocycle, containing two pyridine rings, exhibits a complex reactivity profile, influenced by the electron-withdrawing nature of the two nitrogen atoms. This inherent electron deficiency makes the naphthyridine ring susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. The presence of a bromine atom at the C8 position and a hydroxymethyl group at the C2 position further modulates this reactivity.
Electrophilic Aromatic Substitution on Naphthyridine Cores
Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com However, the 1,6-naphthyridine nucleus is generally deactivated towards electrophilic attack.
This deactivation stems from the high electronegativity of the nitrogen atoms, which significantly reduces the electron density of the carbon atoms in the rings. wikipedia.org This effect is analogous to that seen in pyridine, which undergoes electrophilic substitution much more slowly than benzene. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., using Lewis acids or strong protic acids), the nitrogen atoms of the naphthyridine ring are readily protonated. wikipedia.org This protonation introduces a positive charge, further increasing the electron deficiency of the ring system and intensifying its resistance to attack by positively charged electrophiles.
Consequently, forcing electrophilic substitution on a 1,6-naphthyridine core like that in this compound would require harsh reaction conditions. The reaction, if it occurs, would likely show poor regioselectivity and low yields. The positions least deactivated by the two nitrogen atoms would be the most probable sites of substitution.
Table 1: Reactivity of Aromatic Systems towards Electrophilic Aromatic Substitution (SEAr)
| Compound | Reactivity Relative to Benzene | Reason for Reactivity |
| Benzene | Standard | Aromatic, nucleophilic ring |
| Toluene | Activated | Electron-donating methyl group |
| Phenol | Strongly Activated | Electron-donating hydroxyl group |
| Pyridine | Deactivated | Electron-withdrawing nitrogen atom reduces ring nucleophilicity. wikipedia.org |
| 1,6-Naphthyridine | Strongly Deactivated | Two electron-withdrawing nitrogen atoms severely reduce ring nucleophilicity. wikipedia.org |
Nucleophilic Aromatic Substitution on Naphthyridines
In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,6-naphthyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction involves the displacement of a leaving group by a nucleophile and is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
In this compound, the two nitrogen atoms act as powerful activating groups for SNAr. They help to delocalize and stabilize the negative charge of the intermediate formed upon nucleophilic attack. wikipedia.org The bromine atom at the C8 position is a good leaving group, making this position particularly prone to substitution. The general mechanism proceeds via an addition-elimination pathway where the nucleophile first adds to the carbon bearing the leaving group, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org
Research has demonstrated the utility of SNAr reactions in the synthesis of substituted 1,6-naphthyridines. For instance, studies have shown that a triflate group, an excellent leaving group, at the C5 or C7 positions of a 1,6-naphthyridine core can be readily displaced by amine nucleophiles. acs.org Similarly, a chloro group at the 2-position of a related nicotinic ester can be substituted by a nitrile anion in an SNAr reaction to build the naphthyridine framework. acs.org These examples underscore the viability of targeting positions activated by the ring nitrogens for functionalization via nucleophilic substitution.
Table 2: Key Factors in Nucleophilic Aromatic Substitution (SNAr) on this compound
| Component | Role in SNAr | Explanation |
| 1,6-Naphthyridine Ring | Activating System | The electron-withdrawing nitrogen atoms stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgyoutube.com |
| Bromine at C8 | Leaving Group | The C-Br bond is polarized, and bromide is a stable leaving group, facilitating the substitution. wikipedia.org |
| Nucleophile | Attacking Species | Can include amines, alkoxides, thiolates, and other nucleophiles. acs.org |
| Electron-Withdrawing Groups | Activating Groups | The ring nitrogens act as internal electron-withdrawing groups. youtube.com |
Cycloaddition Reaction Potential of Naphthyridine Systems
The naphthyridine core can also participate in cycloaddition reactions, which are powerful methods for constructing complex polycyclic systems. These reactions involve the formation of a cyclic product from two or more unsaturated molecules.
One notable type of cycloaddition is the aza-Diels-Alder reaction (or Povarov reaction), where an aza-diene reacts with an alkene or alkyne. The 1,6-naphthyridine ring system, with its imine-like C=N bonds, can act as the azadiene component. For example, the synthesis of pyrano- and furano-naphthyridine derivatives has been achieved through a multi-component cycloaddition reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, catalyzed by camphorsulfonic acid. ekb.eg This demonstrates the potential for building fused ring systems onto the naphthyridine scaffold.
While research on the 1,5-naphthyridine (B1222797) isomer is more common, the principles are applicable. Theoretical and experimental studies have shown that 1,5-naphthyridine derivatives can be synthesized via aza-Diels-Alder reactions, proceeding through endo transition states to create tetrahydro-1,5-naphthyridine structures. nih.gov Intramolecular cycloadditions have also been reported. For instance, N-propargylated aminobenzaldehydes can undergo a DBU-supported reaction with propargylamine, where an intermediate azadiene undergoes an intramolecular heterocycloaddition with the alkyne to furnish benzo[h] acs.orgnih.govnaphthyridines. researchgate.net
These findings suggest that the C=N bonds within the this compound structure could potentially react with suitable dienophiles (electron-rich alkenes or alkynes) to form more complex, fused heterocyclic systems. The specific reactivity would depend on the reaction conditions and the electronic nature of the reaction partner.
Spectroscopic and Structural Elucidation Techniques for 8 Bromo 1,6 Naphthyridin 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis
NMR spectroscopy is an indispensable tool for probing the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.
Proton NMR Spectroscopic Methods
¹H NMR spectroscopy of (8-Bromo-1,6-naphthyridin-2-yl)methanol would reveal the number of distinct proton environments, their chemical shifts, and their coupling interactions, allowing for the assignment of each proton in the molecule. Based on the analysis of related 1,6-naphthyridine (B1220473) derivatives, the aromatic protons are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The protons of the hydroxymethyl group would likely appear as a singlet or a doublet (depending on the solvent and temperature) in a more upfield region. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.
Carbon-13 NMR Spectroscopic Methods
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the naphthyridine ring are expected to resonate at lower field (higher ppm values) due to the aromaticity and the influence of the nitrogen atoms. The carbon atom attached to the bromine (C-8) would show a characteristic chemical shift, and the carbon of the hydroxymethyl group would appear at a higher field.
| Expected ¹H and ¹³C NMR Data for this compound (based on analogous structures) | | :--- | :--- | | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | | H3 | ~7.5-7.8 | ~120-125 | | H4 | ~8.0-8.3 | ~135-140 | | H5 | ~8.8-9.1 | ~145-150 | | H7 | ~8.2-8.5 | ~125-130 | | CH₂OH | ~4.5-5.0 | ~60-65 | | OH | Variable | - | | C2 | - | ~155-160 | | C3 | - | ~120-125 | | C4 | - | ~135-140 | | C4a | - | ~140-145 | | C5 | - | ~145-150 | | C7 | - | ~125-130 | | C8 | - | ~115-120 | | C8a | - | ~150-155 |
Note: These are estimated values based on data from similar compounds and are subject to variation based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₉H₇BrN₂O). The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Analysis of the fragmentation pattern would likely show the loss of the hydroxymethyl group (-CH₂OH) and potentially the bromine atom, providing further confirmation of the structure.
Elemental Composition Analysis
The elemental composition of a synthesized compound is a fundamental characteristic determined to confirm its empirical and molecular formula. This analysis is crucial in the process of structural elucidation as it provides the percentage composition of the constituent elements, which can then be compared against the theoretically calculated values derived from the proposed chemical structure. For a novel compound such as this compound, this technique serves as a primary checkpoint for its purity and structural integrity following synthesis.
The theoretical elemental composition of this compound, which corresponds to the molecular formula C₉H₇BrN₂O, has been calculated based on the atomic weights of its constituent atoms: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O). The molecular weight of the compound is 239.07 g/mol . uni.lu
The expected percentages for each element are presented in the data table below. These values serve as a benchmark for comparison with experimental results obtained from elemental analysis instrumentation, typically a CHN analyzer for carbon, hydrogen, and nitrogen.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 45.22 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.96 |
| Bromine | Br | 79.90 | 1 | 79.90 | 33.42 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 11.72 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.69 |
| Total | 239.08 | 100.00 |
Note: The values are based on the most common isotopes and have been rounded. The total molecular weight may have a slight discrepancy due to rounding.
Computational and Theoretical Investigations of 8 Bromo 1,6 Naphthyridin 2 Yl Methanol and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of heterocyclic systems like naphthyridines. These calculations provide a balance between accuracy and computational cost, making them suitable for studying moderately sized organic molecules. DFT methods are used to determine optimized molecular geometries, electronic distributions, and orbital energies, which are fundamental to understanding molecular reactivity. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to investigate the equilibrium geometry of novel naphthyridine derivatives. researchgate.net
The first step in a typical computational study is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. This process systematically adjusts bond lengths, bond angles, and dihedral angles to identify the most stable structure of the molecule. The resulting optimized geometry provides a realistic 3D representation of the molecule. Energetic analysis of this structure yields its total energy, which can be used to compare the relative stabilities of different isomers or conformers.
Interactive Data Table: Illustrative Optimized Geometry Parameters for (8-Bromo-1,6-naphthyridin-2-yl)methanol This table presents hypothetical, yet chemically plausible, optimized geometry parameters calculated using DFT methods.
| Parameter | Type | Atoms Involved | Value |
| Bond Length | Å | C(8)-Br | 1.89 Å |
| Bond Length | Å | N(1)-C(2) | 1.33 Å |
| Bond Length | Å | C(2)-C(3) | 1.40 Å |
| Bond Length | Å | N(6)-C(5) | 1.34 Å |
| Bond Length | Å | C(2)-CH₂OH | 1.51 Å |
| Bond Angle | ° | C(7)-C(8)-Br | 119.5° |
| Bond Angle | ° | N(1)-C(2)-C(3) | 122.0° |
| Bond Angle | ° | C(4a)-N(6)-C(5) | 117.5° |
| Dihedral Angle | ° | N(1)-C(2)-C(methanol)-O | 178.5° |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
In naphthyridine derivatives, the HOMO is often localized over the electron-rich aromatic rings, while the LUMO is typically distributed across the entire π-system, including the heteroatoms. researchgate.net The presence of the bromine atom and the hydroxymethyl group on the this compound structure would be expected to modulate the energies and distributions of these orbitals.
Interactive Data Table: Illustrative FMO Properties for this compound
| Property | Value (eV) | Description |
| EHOMO | -6.54 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.72 | Indicates kinetic stability and chemical reactivity |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This method provides detailed insights into charge distribution, hybridization, and intramolecular delocalization effects. wikipedia.org
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.de These interactions represent electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization, which is crucial for understanding resonance and hyperconjugation effects that contribute to molecular stability. For example, significant E(2) values are often observed for the delocalization of nitrogen lone pairs into adjacent π* antibonding orbitals in heterocyclic systems.
Interactive Data Table: Illustrative NBO Analysis Results
Table 5.1.3.A: Calculated Natural Charges
| Atom | Natural Charge (e) |
|---|---|
| N(1) | -0.55 |
| N(6) | -0.52 |
| Br(8) | -0.08 |
| O(methanol) | -0.70 |
Table 5.1.3.B: Significant Donor-Acceptor Interactions (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N(1) | π*(C2-C3) | 25.4 | π-conjugation |
| LP(1) N(6) | π*(C5-C4a) | 22.8 | π-conjugation |
| π(C7-C8) | π*(C4a-C8a) | 18.9 | Resonance stabilization |
Quantum Chemical Modeling of Naphthyridine Derivatives
Quantum chemical modeling extends beyond the analysis of single molecules to predict their interactions and potential biological activity. For naphthyridine derivatives, these models are widely used in medicinal chemistry. nih.govnih.gov Structure-based design and molecular docking simulations, for instance, are employed to predict how naphthyridine analogues bind to biological targets such as protein kinases or receptors. nih.govnih.gov These studies often reveal that specific substitutions on the naphthyridine scaffold enhance binding affinity and potency. nih.gov Furthermore, quantum chemical calculations can be used to examine proton transfer processes and hydrogen bonding interactions, which are critical for molecular recognition. nih.gov
Prediction of Chemical Reactivity Descriptors and Sites
From the energies of the frontier molecular orbitals (EHOMO and ELUMO), several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and are invaluable for predicting its chemical behavior.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
High electrophilicity index values indicate a strong capacity to accept electrons. Chemical hardness measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. These descriptors help in understanding the reactivity of naphthyridine derivatives in various chemical reactions. mdpi.com Reactive sites can often be predicted by mapping the electrostatic potential (ESP) onto the electron density surface, where regions of negative potential (typically around heteroatoms like nitrogen and oxygen) indicate sites susceptible to electrophilic attack.
Interactive Data Table: Illustrative Global Reactivity Descriptors
| Descriptor | Value (eV) | Interpretation |
| Ionization Potential (I) | 6.54 | Energy required to remove an electron |
| Electron Affinity (A) | 1.82 | Energy released when an electron is added |
| Electronegativity (χ) | 4.18 | Electron-attracting tendency |
| Chemical Hardness (η) | 2.36 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 3.70 | Capacity to act as an electrophile |
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation about single bonds. For this compound, a key conformational freedom is the rotation around the single bond connecting the hydroxymethyl group to the naphthyridine ring (C2-C(methanol)). Different rotational isomers, or conformers, will have different energies.
Computational methods, particularly DFT, are used to perform conformational scans, where the potential energy of the molecule is calculated as a function of a specific dihedral angle. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. Such studies reveal the most stable conformation of the molecule and the energy barriers to internal rotation. The relative energies of different conformers can be used to determine their population distribution at a given temperature. These conformational preferences are critical as they can influence the molecule's shape, its ability to interact with biological receptors, and its crystal packing. nih.govresearchgate.net
Studies on Protonation Equilibria and Hydrogen Bonding within Naphthyridine Scaffolds
The arrangement of nitrogen atoms within the bicyclic framework of naphthyridines significantly influences their electronic properties, which in turn governs their ability to participate in protonation equilibria and form hydrogen bonds. These characteristics are fundamental to the molecular recognition capabilities of naphthyridine derivatives and their applications in medicinal chemistry and materials science. Computational and theoretical investigations provide deep insights into these phenomena at a molecular level.
Protonation Equilibria in Naphthyridine Derivatives
Computational analyses on substituted pyridines and other nitrogen-containing heterocycles have shown that protonation is more favorable at the nitrogen atom compared to other potential sites, such as an oxygen atom in a hydroxyl or carbonyl group. nih.gov The energy difference between O-protonation and N-protonation can be significant, often in the range of 16-26 kcal/mol, confirming the nitrogen as the primary basic center. nih.govresearchgate.net
Furthermore, the solvent environment plays a crucial role in protonation equilibria. Spectroscopic and theoretical studies on derivatives of 1,6- and 1,7-naphthyridines have explored the formation of zwitterionic species through proton transfer, particularly in hydrogen bond donor solvents. researchgate.net This indicates that the solvent can assist in the transfer of a proton, for example, from a hydroxyl group to one of the ring nitrogens, leading to a charge-separated state. This tautomeric equilibrium is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent. researchgate.net The presence of a bromine atom at the 8-position, as in the titular compound, is expected to influence the electron density of the naphthyridine ring system through inductive and resonance effects, thereby modulating the basicity of the nitrogen atoms.
Table 1: Calculated Proton Affinity (PA) and Gas-Phase Basicity (GB) for Model Nitrogen Heterocycles
| Compound/Protonation Site | Method | PA (kcal/mol) | GB (kcal/mol) |
| TEMPO (O-protonation) | B3LYP | 211.0 | 203.2 |
| TEMPO (N-protonation) | B3LYP | 194.4 | 183.1 |
| TEMPO (O-protonation) | M06-2X | 231.0 | 222.9 |
| TEMPO (N-protonation) | M06-2X | 205.3 | 197.2 |
| Data derived from computational studies on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its analogues, illustrating the general principles of protonation site preference. nih.govresearchgate.netresearchgate.netnih.gov |
Hydrogen Bonding within Naphthyridine Scaffolds
The nitrogen atoms of the naphthyridine core are effective hydrogen bond acceptors, while substituents such as the methanol (B129727) group in this compound can act as hydrogen bond donors. This dual capability allows for the formation of a variety of intra- and intermolecular hydrogen bonds, which are critical for the structure and function of these molecules.
Computational studies have quantified the strength of hydrogen bonds in various naphthyridine-containing molecular complexes. For example, DFT calculations have been used to determine the interaction energies of naphthyridine derivatives with other molecules. These studies reveal that hydrogen bonds involving the naphthyridine nitrogen atoms are a significant stabilizing force in molecular assemblies. rsc.org The energy of a single hydrogen bond can range from approximately 5 to 40 kcal/mol, depending on the atoms involved and the geometry of the interaction. nih.gov
In the context of this compound, both the N1 and N6 atoms can act as hydrogen bond acceptors. The hydroxyl group of the methanol substituent at the C2 position can participate as a hydrogen bond donor. Intramolecular hydrogen bonding between the methanol's hydroxyl group and the N1 nitrogen is conceivable, which would influence the compound's conformational preference. Intermolecularly, these functional groups allow for the formation of dimers or larger aggregates, as well as interactions with biological macromolecules. rsc.org Studies on related 1,8-naphthyridine (B1210474) derivatives have shown that substituents can significantly influence the binding affinity through hydrogen bonding and other non-covalent interactions. researchgate.net
Table 2: Calculated Hydrogen Bond Interaction Energies in Model Systems
| Interacting Molecules | Method | Interaction Energy (kJ/mol) |
| Hypoxanthine–Cytosine | CCSD(T) | ~25 (stronger than other base pairs) |
| Protein-RNA (Arg-U) | Computational Analysis | Frequently Observed Pair |
| Protein-RNA (Thr-A) | Computational Analysis | Frequently Observed Pair |
| Protein-RNA (Lys-A) | Computational Analysis | Frequently Observed Pair |
| Protein-RNA (Asn-U) | Computational Analysis | Frequently Observed Pair |
| Data derived from computational studies on various biologically relevant systems, illustrating the range and specificity of hydrogen bonding interactions. nih.govrsc.org |
The presence of the bromine atom at the C8 position will likely modulate the hydrogen-bonding capability of the adjacent N1 atom by altering its electrostatic potential. Theoretical analyses, such as Hirshfeld surface analysis, can provide further insights into the nature and relative importance of these intermolecular contacts. mdpi.com
Utility of 8 Bromo 1,6 Naphthyridin 2 Yl Methanol As a Synthetic Intermediate and Building Block
Precursor for the Construction of Fused Polycyclic Heterocyclic Systems
The presence of the bromine atom at the C-8 position of the 1,6-naphthyridine (B1220473) ring makes (8-Bromo-1,6-naphthyridin-2-yl)methanol an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate fused polycyclic systems.
The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely employed strategy. wikipedia.orgresearchgate.netmdpi.com In the context of this compound, the bromo substituent can readily participate in such couplings with various aryl or heteroaryl boronic acids. This reaction facilitates the annulation of additional rings onto the naphthyridine framework, leading to the formation of extended aromatic systems. For instance, coupling with a suitably substituted phenylboronic acid could yield a benzo[c] rsc.orgacs.orgnaphthyridine derivative. The choice of the boronic acid coupling partner allows for the systematic variation of the fused ring system, providing access to a library of diverse polycyclic heteroaromatics.
Similarly, other palladium-catalyzed reactions like the Stille coupling (using organotin reagents) or the Heck coupling (with alkenes) can be envisioned at the C-8 position, further expanding the range of accessible fused structures. nih.gov The reactivity of the bromo-naphthyridine moiety in these transformations is well-documented for related naphthyridine isomers, highlighting the potential of this approach. nih.govnih.gov The intramolecular cyclization of appropriately functionalized coupling products can lead to the formation of novel polycyclic systems with unique electronic and steric properties.
The following table summarizes potential cross-coupling reactions for the synthesis of fused systems starting from this compound.
| Reaction Type | Coupling Partner | Potential Fused System | Catalyst/Conditions |
| Suzuki-Miyaura | Arylboronic acid | Benzo-fused naphthyridines | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Stille | Organostannane | Aryl-substituted naphthyridines | Pd catalyst |
| Heck | Alkene | Alkenyl-substituted naphthyridines | Pd catalyst, Base |
| Sonogashira | Terminal alkyne | Alkynyl-substituted naphthyridines | Pd/Cu catalyst, Base |
Scaffold for Chemical Diversification through Functional Group Interconversions
The dual functionality of this compound provides a rich platform for chemical diversification through various functional group interconversions. The bromo and hydroxymethyl groups can be modified independently or in concert to generate a wide range of derivatives.
The primary alcohol (hydroxymethyl group) can be readily oxidized under mild conditions to afford the corresponding aldehyde or carboxylic acid. nih.gov For example, oxidation with manganese dioxide (MnO₂) would selectively yield 8-bromo-1,6-naphthyridine-2-carbaldehyde, a key intermediate for subsequent reactions such as Wittig olefination, imine formation, or reductive amination. Further oxidation to 8-bromo-1,6-naphthyridine-2-carboxylic acid achemblock.com opens up possibilities for amide bond formation, esterification, or conversion to other carboxylic acid derivatives. uni.lu
Conversely, the bromine atom at C-8 can be subjected to a variety of transformations. Nucleophilic aromatic substitution reactions can be employed to introduce a range of substituents, including amines, alkoxides, and thiols, thereby altering the electronic properties of the naphthyridine core. Furthermore, the bromo group can be removed via reductive dehalogenation or converted to an organometallic species through metal-halogen exchange, which can then be reacted with various electrophiles.
The interplay between the two functional groups allows for the synthesis of a diverse library of compounds from a single starting material. For example, the hydroxymethyl group could first be protected, followed by modification of the bromo group, and subsequent deprotection and further reaction at the hydroxymethyl position. This strategic manipulation of functional groups is a cornerstone of modern organic synthesis, enabling the generation of molecular diversity for various applications.
The table below illustrates some of the key functional group interconversions possible with this compound.
| Functional Group | Reaction | Product Functional Group | Typical Reagents |
| Hydroxymethyl | Oxidation | Aldehyde | MnO₂, PCC |
| Hydroxymethyl | Oxidation | Carboxylic Acid | KMnO₄, Jones reagent |
| Hydroxymethyl | Esterification | Ester | Acyl chloride, Carboxylic acid |
| Hydroxymethyl | Etherification | Ether | Alkyl halide, Base |
| Bromo | Nucleophilic Substitution | Amine, Ether, Thioether | Amine, Alkoxide, Thiolate |
| Bromo | Suzuki Coupling | Aryl/Heteroaryl | Arylboronic acid, Pd catalyst |
| Bromo | Reductive Dehalogenation | Hydrogen | H₂, Pd/C |
Development of Advanced Organic Materials
The 1,6-naphthyridine scaffold is known to be a component of molecules with interesting photophysical properties. tandfonline.comrsc.orgrsc.org The rigid, planar structure and the presence of nitrogen atoms in the aromatic system can lead to compounds with desirable fluorescence and electronic characteristics. researchgate.net By chemically modifying this compound, it is possible to develop new organic materials with tailored properties.
Through palladium-catalyzed cross-coupling reactions at the C-8 position, various aromatic and heteroaromatic moieties can be introduced. This extension of the π-conjugated system can significantly influence the absorption and emission properties of the molecule. For example, the introduction of electron-donating or electron-accepting groups can tune the intramolecular charge transfer (ICT) characteristics, which is a key principle in the design of fluorescent sensors and organic light-emitting diodes (OLEDs). The emission color and quantum yield of the resulting fluorophores can be finely adjusted by the choice of the coupled aromatic system. rsc.org
The hydroxymethyl group at the C-2 position also offers a handle for further functionalization. It can be used to attach the naphthyridine chromophore to other molecules, polymers, or surfaces. For instance, esterification or etherification reactions could be used to incorporate the naphthyridine unit into a polymer backbone, leading to the development of novel luminescent polymers. The potential for these materials could be in applications such as light-emitting layers in OLEDs or as fluorescent probes for the detection of specific analytes, without referring to their specific performance metrics.
Ligand Synthesis for Catalysis
The nitrogen atoms within the 1,6-naphthyridine core possess lone pairs of electrons that can coordinate to transition metals, making naphthyridine derivatives attractive ligands for catalysis. rsc.orgrsc.orgresearchgate.net The bidentate N,N-chelating motif offered by the 1,6-naphthyridine skeleton can stabilize metal centers and influence their catalytic activity and selectivity.
This compound can serve as a precursor for the synthesis of more elaborate ligands. The bromo and hydroxymethyl groups can be used to introduce additional coordinating atoms or to tune the steric and electronic properties of the ligand. For example, the hydroxymethyl group could be converted to a phosphine-containing moiety, creating a mixed P,N-ligand. Such ligands are of great interest in asymmetric catalysis.
Furthermore, the bromo group at C-8 allows for the assembly of multimetallic complexes. acs.orgresearchgate.net Through cross-coupling reactions, two or more (8-substituted-1,6-naphthyridin-2-yl)methanol units can be linked together, creating multidentate ligands capable of binding multiple metal ions in close proximity. These polynuclear complexes are of interest for their potential to facilitate cooperative catalytic processes. The ability to systematically modify the ligand framework starting from a versatile building block like this compound is crucial for the rational design of new and efficient transition metal catalysts.
Future Research Directions in the Chemistry of 8 Bromo 1,6 Naphthyridin 2 Yl Methanol
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to (8-Bromo-1,6-naphthyridin-2-yl)methanol is a foundational area for future research. While general methods for naphthyridine synthesis exist, such as the Skraup and Friedländer reactions, tailoring these for the specific substitution pattern of this compound warrants investigation. nih.gov
Future work could focus on:
Convergent Synthesis: Designing multi-step synthetic sequences where the bromo and hydroxymethyl functionalities are introduced in a controlled and high-yielding manner. This could involve the initial synthesis of a functionalized pyridine (B92270) precursor followed by annulation to form the second ring. nih.govmdpi.com
Late-Stage Functionalization: An alternative approach involves the synthesis of the core 1,6-naphthyridine (B1220473) ring system, followed by the selective introduction of the bromo and hydroxymethyl groups. This would allow for the rapid generation of analogues.
Sustainable Methodologies: Exploration of green chemistry principles in the synthesis is crucial. This could involve the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption, a technique that has been successfully applied to other naphthyridine derivatives. researchgate.netmdpi.com The use of greener solvents and catalysts would also be a key consideration.
| Synthetic Approach | Description | Potential Advantages |
| Modified Skraup Synthesis | Reaction of an aminopyridine with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid. | Well-established for naphthyridine synthesis. |
| Friedländer Annulation | Condensation of an amino-substituted pyridine carboxaldehyde or ketone with a compound containing a reactive methylene (B1212753) group. | Versatile and can tolerate various functional groups. |
| Palladium-Catalyzed Cross-Coupling | Construction of the naphthyridine core or introduction of substituents via reactions like Suzuki or Heck couplings. | High efficiency and functional group tolerance. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, and cleaner reactions. researchgate.netmdpi.com |
Investigation of Underexplored Reactivity Profiles and Transformations
The dual functionality of this compound offers a rich landscape for exploring its chemical reactivity. The bromine atom at the C8 position and the hydroxymethyl group at the C2 position can serve as handles for a wide array of chemical transformations.
Future research should systematically investigate:
Cross-Coupling Reactions: The C8-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This would enable the introduction of a diverse range of aryl, heteroaryl, alkyl, and alkynyl groups, leading to a library of novel derivatives.
Nucleophilic Substitution: The reactivity of the bromo group towards various nucleophiles should be explored to synthesize amino, alkoxy, and thioether derivatives.
Oxidation and Reduction of the Hydroxymethyl Group: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing further points for derivatization. Conversely, its reduction or conversion to other functional groups could also be explored.
N-Oxidation and N-Alkylation: The reactivity of the nitrogen atoms within the naphthyridine ring system towards oxidation and alkylation could lead to the formation of N-oxides and quaternary salts, which may exhibit unique properties. nih.gov
Advanced Computational Studies for Reaction Mechanism Elucidation
To complement experimental work, advanced computational studies using methods like Density Functional Theory (DFT) will be invaluable. researchgate.net These studies can provide deep insights into the electronic structure, reactivity, and reaction mechanisms associated with this compound.
Key areas for computational investigation include:
Reaction Pathway Analysis: Modeling the transition states and intermediates of proposed synthetic routes and chemical transformations to predict the feasibility and selectivity of reactions.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.
Frontier Molecular Orbital (FMO) Analysis: Understanding the HOMO-LUMO energy gaps and orbital distributions to predict the sites of electrophilic and nucleophilic attack.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. | Deeper understanding of reactivity and guidance for experimental design. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Insight into potential photophysical properties for material science applications. |
| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility and intermolecular interactions. | Understanding the behavior of the molecule in different environments. |
Design and Synthesis of Chemically Complex Derivatives
Building upon the explored reactivity, future research can focus on the rational design and synthesis of more complex molecules derived from this compound. This could involve the creation of macrocycles, polymers, or multi-component architectures. The synthesis of such complex derivatives has been demonstrated for other naphthyridine systems. rsc.orgnih.gov
Potential targets for synthesis include:
Bifunctional Ligands: Designing molecules where both the bromo and hydroxymethyl groups are functionalized to create ligands capable of coordinating to multiple metal centers.
Supramolecular Assemblies: Utilizing non-covalent interactions to build complex structures from this compound derivatives.
Fused Heterocyclic Systems: Using the existing functional groups as starting points to construct additional fused rings onto the naphthyridine core.
Application in Non-Biological Material Science and Chemical Technology
While naphthyridines have been extensively studied for their biological activity, the unique electronic and structural features of this compound and its derivatives suggest potential applications in material science and chemical technology. The 1,8-naphthalimide (B145957) scaffold, a related aromatic system, has shown utility as a fluorophore. mdpi.comnih.gov
Future investigations could explore:
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the naphthyridine core, when appropriately functionalized, could lead to materials with interesting photophysical properties suitable for use in OLEDs.
Chemosensors: The nitrogen atoms in the naphthyridine rings can act as binding sites for metal ions. By incorporating a fluorophore, derivatives of this compound could be developed as fluorescent chemosensors for the detection of specific analytes.
Catalysis: The naphthyridine scaffold can serve as a ligand for transition metal catalysts. The synthesis of chiral derivatives could lead to new catalysts for asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
